molecular formula C20H25IN2O B14610641 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium iodide CAS No. 60614-33-7

1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium iodide

Cat. No.: B14610641
CAS No.: 60614-33-7
M. Wt: 436.3 g/mol
InChI Key: KDIGKTUWWJBAKS-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium iodide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes dimethyl, diphenyl, and propoxy groups, making it a subject of interest in various fields of scientific research.

Properties

CAS No.

60614-33-7

Molecular Formula

C20H25IN2O

Molecular Weight

436.3 g/mol

IUPAC Name

1,2-dimethyl-3,5-diphenyl-4-propoxy-1,3-dihydropyrazol-1-ium;iodide

InChI

InChI=1S/C20H24N2O.HI/c1-4-15-23-20-18(16-11-7-5-8-12-16)21(2)22(3)19(20)17-13-9-6-10-14-17;/h5-14,18H,4,15H2,1-3H3;1H

InChI Key

KDIGKTUWWJBAKS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with hydrazine derivatives, followed by alkylation and iodination steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazole analogs .

Scientific Research Applications

1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazole
  • 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride
  • 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium bromide

Uniqueness

1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its iodide ion, which imparts distinct chemical and physical properties. The presence of the iodide ion can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable compound for specific applications .

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